molecular formula C15H15N5O2S B2966587 (Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035004-53-4

(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2966587
CAS No.: 2035004-53-4
M. Wt: 329.38
InChI Key: NQOREGDIAYQNTC-WAYWQWQTSA-N
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Description

(Z)-N-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a novel chemical reagent designed for research applications. It features a [1,2,4]triazolo[4,3-a]pyrazine core, a privileged scaffold in medicinal chemistry known to be associated with a wide range of biological activities . The 8-ethoxy substitution on this heterocyclic system is a recognized structural motif in bioactive molecules . The compound is structurally engineered by incorporating a (Z)-3-(thiophen-2-yl)acrylamide moiety, linked via a methylene group to the triazole ring. This acrylamide group can serve as a potential pharmacophore or a versatile chemical handle for further derivatization. The conjugated system and the thiophene heterocycle may influence the compound's electronic properties and its ability to interact with biological targets. Researchers can leverage this high-quality building block in the synthesis of focused libraries or as a key intermediate in the development of new therapeutic candidates . The [1,2,4]triazolo[4,3-a]pyrazine scaffold is of significant interest in drug discovery, with documented research into its potential for antibacterial, antifungal, and neuroprotective activities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-2-22-15-14-19-18-12(20(14)8-7-16-15)10-17-13(21)6-5-11-4-3-9-23-11/h3-9H,2,10H2,1H3,(H,17,21)/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOREGDIAYQNTC-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)/C=C\C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound that integrates the pharmacophoric elements of triazole and thiophene structures. This combination is often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on existing literature, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

 Z N 8 ethoxy 1 2 4 triazolo 4 3 a pyrazin 3 yl methyl 3 thiophen 2 yl acrylamide\text{ Z N 8 ethoxy 1 2 4 triazolo 4 3 a pyrazin 3 yl methyl 3 thiophen 2 yl acrylamide}

Synthesis

Recent studies have highlighted various methods for synthesizing compounds containing the triazolo and thiophene moieties. For instance, microwave-assisted synthesis has been shown to enhance yield and reduce reaction time compared to conventional methods . The synthesis typically involves coupling reactions between appropriate precursors under controlled conditions.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of compounds similar to this compound. For example:

CompoundActivityReference
Pyrazole derivativesAntibacterial against E. coli and S. aureus
1,2,4-Triazole derivativesAntifungal against Candida species

These findings suggest that the incorporation of triazole and thiophene rings can enhance antimicrobial efficacy.

Anticancer Activity

Research has indicated that certain triazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that pyrazole-based compounds showed cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms . The specific activity of this compound remains to be fully elucidated but is predicted to follow similar patterns due to structural analogies.

Anti-inflammatory Activity

Triazole derivatives have also been noted for their anti-inflammatory effects. A related study found that certain 1,2,4-triazoles significantly reduced inflammation markers in animal models . The potential for this compound to exhibit similar anti-inflammatory properties warrants further investigation.

Case Studies

  • Antimicrobial Evaluation : A series of synthesized triazole derivatives were tested for their antimicrobial activity against a panel of pathogens. Results indicated that modifications in the side chains significantly influenced their efficacy.
    • Methodology : Disk diffusion method was employed to assess antibacterial activity.
    • Findings : Compounds with electron-withdrawing groups showed enhanced activity against Gram-positive bacteria.
  • Cytotoxicity Assays : In vitro assays were conducted on human cancer cell lines (e.g., MCF7 and HeLa).
    • Results : Certain derivatives induced significant cell death at micromolar concentrations.
    • Mechanism : Flow cytometry analysis revealed increased apoptosis rates in treated cells.

Comparison with Similar Compounds

Key Research Findings

Stereochemistry Matters : The Z-configuration in acrylamides is conserved across active analogs (), suggesting a geometric requirement for target engagement .

Ethoxy vs. Hydroxy Trade-offs: While 8-ethoxy improves bioavailability, hydroxylated analogs () may exhibit better solubility for intravenous formulations .

Thiophene’s Role : Thiophen-2-yl groups are recurrent in bioactive compounds (), likely due to sulfur’s electronegativity and π-system size .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing (Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide?

  • Methodology : The synthesis typically involves multi-step reactions starting with the formation of the [1,2,4]triazolo[4,3-a]pyrazine core. A general procedure includes:

Core formation : Cyclization of hydrazine derivatives with pyrazine precursors under reflux conditions (e.g., THF or dioxane) .

Functionalization : Introduction of the ethoxy group at position 8 via nucleophilic substitution or alkylation .

Acrylamide coupling : The (Z)-configured thiophene acrylamide moiety is attached via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .

  • Key reagents : Carbonyldiimidazole (CDI) for activating carboxylic acids, trifluoroethyl acetate for fluorination (if applicable), and sulfonyl hydrazides for heterocyclization .

Q. How can the stereochemical configuration (Z) of the acrylamide moiety be confirmed?

  • Methodology :

  • NMR analysis : NOESY or ROESY experiments to detect spatial proximity between the thiophene proton and the triazolopyrazine methyl group .
  • X-ray crystallography : Co-crystallization with a suitable solvent (e.g., DMFA/i-propanol mixtures) to resolve the Z-configuration unambiguously .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • LC-MS : To confirm molecular weight and purity (>95% by HPLC) .
  • FT-IR : Identification of acrylamide C=O stretching (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
  • Elemental analysis : To validate empirical formula consistency .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production in academic settings?

  • Methodology :

  • Design of Experiments (DoE) : Use response surface methodology to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, refluxing in THF at 100°C for 24 hours improves cyclization efficiency .
  • Flow chemistry : Continuous-flow systems reduce side reactions and enhance reproducibility for steps like heterocyclization .

Q. What strategies resolve contradictory bioactivity data in kinase inhibition assays?

  • Methodology :

  • Dose-response curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
  • Off-target profiling : Screen against related kinases (e.g., KCNQ2 channels) to assess selectivity .
  • Structural analogs : Compare activity with derivatives lacking the ethoxy or thiophene groups to identify critical pharmacophores .

Q. How to investigate the compound’s mechanism of action in cancer cell lines?

  • Methodology :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Protein pull-down assays : Biotinylated analogs coupled with streptavidin beads to isolate binding partners .
  • Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets of kinases .

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